N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide
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Overview
Description
N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that features an adamantane moiety, a furan ring, and a chloroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide typically involves the following steps:
Formation of the Adamantane Derivative: The starting material, adamantane, is chlorinated to form 1-chloroadamantane.
Acetamide Formation: 1-chloroadamantane is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(adamantan-1-yl)-2-chloroacetamide.
Furan Ring Introduction: The final step involves the reaction of N-(adamantan-1-yl)-2-chloroacetamide with furan-2-ylmethanol under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones, while the adamantane moiety can be hydroxylated.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of N-(adamantan-1-yl)-2-azidoacetamide or N-(adamantan-1-yl)-2-thiocyanatoacetamide.
Oxidation: Formation of furanone derivatives.
Hydrolysis: Formation of adamantane-1-carboxylic acid and furan-2-ylmethylamine.
Scientific Research Applications
N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structural features.
Materials Science: Utilized in the synthesis of novel polymers and materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or binding to receptors. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds, while the furan ring may contribute to specific binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-2-chloroacetamide: Lacks the furan ring, making it less versatile in terms of chemical reactivity.
N-(adamantan-1-yl)-2-azidoacetamide: Contains an azido group instead of a chloro group, which can be used for click chemistry applications.
N-(adamantan-1-yl)-2-thiocyanatoacetamide: Contains a thiocyanato group, offering different reactivity and potential biological activities.
Uniqueness
N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide is unique due to the combination of the adamantane moiety, chloroacetamide group, and furan ring. This combination provides a balance of stability, reactivity, and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(1-adamantyl)-2-chloro-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO2/c18-10-16(20)19(11-15-2-1-3-21-15)17-7-12-4-13(8-17)6-14(5-12)9-17/h1-3,12-14H,4-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBVGEGHVRNBQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N(CC4=CC=CO4)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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